molecular formula C20H18ClN5O B2716871 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-58-6

3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

货号: B2716871
CAS 编号: 866345-58-6
分子量: 379.85
InChI 键: YGFVAGXEOVXZRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-chlorophenyl group at position 3 and an oxolane (tetrahydrofuran) methylamine moiety at position 3. This structure combines a planar aromatic system with a polar, oxygen-containing substituent, which may enhance solubility and target binding compared to simpler analogs.

属性

IUPAC Name

3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-2,5-10,15H,3-4,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVAGXEOVXZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazoloquinazoline intermediate.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazoloquinazoline core, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorine atom.

科学研究应用

3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s photoluminescent properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.

作用机制

The mechanism of action of 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The triazoloquinazoline scaffold is highly modular, with variations in substituents significantly altering physicochemical and pharmacological profiles. Below is a detailed comparison with key analogs:

Core Heterocycle Modifications

  • N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Substituents: N-butyl and N-methyl groups at position 4. Molecular Weight: 365.865 g/mol.
  • 3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():

    • Substituents : Electron-withdrawing nitro group at position 3.
    • Molecular Weight : 306.28 g/mol.
    • Key Difference : The nitro group may enhance electrophilicity, influencing reactivity and metabolic stability .

Substituent-Driven Activity

  • 3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (): Substituents: Sulfonyl and 4-methoxyphenyl groups.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():

    • Substituents : Bulky 3,4-dimethoxyphenethyl chain.
    • Key Feature : Enhanced lipophilicity from the dimethoxy group may improve blood-brain barrier penetration .

Pharmacological Analogues in Triazolopyrimidine Systems

  • N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Structure: Triazolopyrimidine core with methylaminomethyl and 4-chlorophenyl groups. Activity: Demonstrated antiplasmodial activity (IC₅₀ < 100 nM against Plasmodium falciparum), attributed to the methylamino group’s basicity enhancing target engagement .
  • N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ():

    • Structure : Pyridinyl substituent at position 5.
    • Activity : Anti-tubercular activity (MIC = 0.5 µg/mL against Mycobacterium tuberculosis), likely due to the pyridine’s metal-coordinating ability .

Structural and Functional Analysis Table

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Property/Activity
3-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 4-Chlorophenyl Oxolan-2-ylmethyl Not reported Hypothesized improved solubility
N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 4-Chlorophenyl N-Butyl, N-methyl 365.865 Increased lipophilicity
3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 4-Nitrophenyl None 306.28 Enhanced electrophilicity
N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine 4-Chlorophenyl Methylaminomethyl 303 (MH⁺) Antiplasmodial activity
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine None Pyridin-2-yl, 4-chlorophenethyl Not reported Anti-tubercular activity

Key Research Findings and Implications

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance target binding but may reduce metabolic stability .
  • Polar substituents like oxolane improve solubility, critical for oral bioavailability .

Synthetic Challenges :

  • Compounds with bulky substituents (e.g., dimethoxyphenethyl) require multi-step syntheses, often with low yields (e.g., 11–21% in ) .

生物活性

The compound 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 866345-58-6) is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities. Quinazoline derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN5OC_{20}H_{18}ClN_{5}O with a molecular weight of 379.8 g/mol. The structure includes a triazole ring fused with a quinazoline moiety, which is essential for its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number866345-58-6
Molecular FormulaC20H18ClN5O
Molecular Weight379.8 g/mol
DensityNot Available
Melting PointNot Available

The biological activity of This compound primarily involves its interaction with various cellular pathways:

  • Inhibition of Kinases : Similar to other quinazoline derivatives, this compound may inhibit key kinases involved in cell proliferation and survival. Research indicates that quinazoline derivatives often target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cancer cell viability.
  • Apoptosis Induction : Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins and activation of caspases.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of This compound on different human cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of the compound against several human cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Results

Cell LineIC50 Value (µM)Mechanism of Action
HCT11612.60 - 17.30EGFR/VEGFR inhibition
MCF713.50 - 18.60Apoptosis induction

In Vivo Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary results indicate that it may effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。